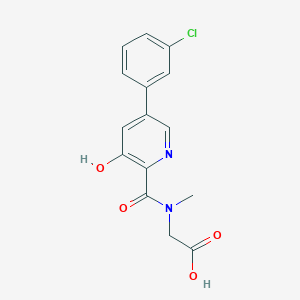

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate

Description

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate is a critical intermediate in the synthesis of Vadadustat (AKB-6548), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease . Structurally, it comprises a pyridine ring substituted with a 3-hydroxyl group and a 5-(3-chlorophenyl) moiety, conjugated to a glycine methyl ester via a carbonyl linkage. Its synthesis involves catalytic coupling of 3-chlorophenylboronic acid with methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate, followed by substitution and hydrolysis steps . The compound’s methyl ester group enhances solubility and stability during synthesis, while the hydroxyl and chlorophenyl groups contribute to its pharmacological relevance as a precursor to Vadadustat .

Properties

Molecular Formula |

C15H13ClN2O4 |

|---|---|

Molecular Weight |

320.73 g/mol |

IUPAC Name |

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]-methylamino]acetic acid |

InChI |

InChI=1S/C15H13ClN2O4/c1-18(8-13(20)21)15(22)14-12(19)6-10(7-17-14)9-3-2-4-11(16)5-9/h2-7,19H,8H2,1H3,(H,20,21) |

InChI Key |

ZEQDMANYXWBMNC-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)C2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Hydroxypicolinoyl Intermediate

The key intermediate, a 3-hydroxypicolinoyl derivative bearing a 3-chlorophenyl substituent, can be synthesized by the reaction of 3-chlorobenzaldehyde with suitable ketene acetal derivatives under mild conditions. For example, a reaction of 3-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine N-oxide and lithium chloride in dimethylformamide (DMF) under nitrogen atmosphere at room temperature yields the corresponding 3-hydroxy-2,2-dimethylpicolinoyl ester in moderate to good yields (~69%).

Conversion to Carboxylic Acid and Hydrazide Derivatives

The methyl ester intermediate can be hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in a 50% aqueous alcohol solution at elevated temperature (~78 °C) for several hours (6 h). Alternatively, reaction with hydrazine hydrate in ethanol under reflux conditions (9 h) affords the hydrazide derivative. These transformations enable further functionalization and coupling steps.

Peptide Bond Formation with Glycine Methyl Ester

The coupling of the carboxylic acid intermediate with glycine methyl ester to form the target glycinate methyl ester amide is typically accomplished using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency and reduce side reactions.

A representative procedure involves:

- Dissolving the carboxylic acid intermediate in anhydrous dichloromethane.

- Adding HOBt·H2O and EDC·HCl in stoichiometric amounts.

- Introducing glycine methyl ester hydrochloride and triethylamine as base.

- Stirring the reaction mixture at room temperature overnight.

- Work-up by aqueous acid washes and organic extraction to isolate the product.

This method provides good yields of the desired amide with high purity.

Alternative Enzymatic Resolution Approaches

For chiral intermediates related to chlorophenyl glycine methyl esters, enzymatic methods employing immobilized penicillin acylase have been reported. These methods allow selective hydrolysis and resolution of racemic mixtures to yield optically pure methyl esters. The process involves:

- Preparation of N-phenylacetyl derivatives of chlorophenyl glycine.

- Enzymatic hydrolysis under controlled pH (8-10) and temperature (20-40 °C).

- Isolation of (S)-enantiomer methyl ester after acidification and extraction steps.

Although this enzymatic approach is more relevant to chiral glycine methyl esters, it may be adapted for stereoselective synthesis of related compounds.

Data Tables Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 3-hydroxy intermediate | 3-chlorobenzaldehyde, trimethylsilyl ketene acetal, pyridine N-oxide, LiCl, DMF, N2 atmosphere | Room temp (rt) | ~6-12 h | 69 | Nitrogen atmosphere, dry conditions |

| Hydrolysis of methyl ester | KOH in 50% aqueous alcohol | 78 °C | 6 h | High | Converts ester to acid |

| Hydrazide formation | Hydrazine hydrate in ethanol | Reflux (~78 °C) | 9 h | High | For hydrazide intermediate |

| Amide coupling (glycine methyl ester) | DCC or EDC, HOBt or NHS, triethylamine, CH2Cl2 | Room temp (rt) | Overnight (~12-24 h) | High | Carbodiimide-mediated peptide bond formation |

| Enzymatic resolution (optional) | Immobilized penicillin acylase, pH 8-10 buffer | 20-40 °C | 10-20 h | High | For chiral resolution of methyl esters |

Detailed Research Outcomes and Analysis

- The synthetic route employing chemical coupling agents such as DCC or EDC in the presence of HOBt/NHS is well-established and yields high purity methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate with good reproducibility.

- The hydrolysis and hydrazide formation steps provide versatile intermediates for further derivatization or coupling, enabling structural modifications for biological activity optimization.

- Enzymatic methods offer environmentally friendly alternatives for chiral resolution, with high optical purity and yield, though their application is more specialized and may require optimization for the specific compound.

- The use of mild conditions and inert atmospheres during key steps minimizes side reactions and degradation, improving overall yield and product quality.

- The coupling reactions benefit from the use of additives like HOBt that suppress racemization and improve coupling efficiency, which is critical for maintaining stereochemical integrity if chiral centers are present.

Scientific Research Applications

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate (CAS: 1000024-87-2) is primarily used as an intermediate in the synthesis of Vadadustat . Vadadustat is an oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor . It is used for treating symptomatic anemia associated with chronic kidney disease (CKD) in adult patients undergoing chronic maintenance dialysis .

Vadadustat

Vadadustat, for which Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate is a precursor, is an orally available small molecule that inhibits hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) . Inhibition of HIF-PH mimics hypoxic conditions in the body, which leads to the activation of hypoxia-inducible factors. These transcription factors stimulate erythropoiesis, the process of red blood cell production .

Clinical Trials and Efficacy

Vadadustat has undergone several clinical trials to assess its efficacy and safety in treating anemia secondary to CKD .

- Phase 2a Trial: A phase 2a multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial was conducted in adults with anemia secondary to CKD stage 3 or 4. The trial included 93 subjects randomized into five groups receiving either 240, 370, 500, or 630 mg of once-daily oral vadadustat or a placebo for six weeks. All subjects received a low dose of supplemental oral iron (50 mg daily). The primary endpoint was the mean absolute change in hemoglobin (Hb) from baseline to the end of treatment. Vadadustat significantly increased Hb levels after six weeks in a dose-dependent manner compared to the placebo. The study also found that vadadustat increased total iron-binding capacity and decreased concentrations of ferritin and hepcidin .

- Phase 2b Study: A 20-week, double-blind, randomized, placebo-controlled, phase 2b study evaluated the efficacy and safety of once-daily vadadustat in patients with stages 3a to 5 non-dialysis-dependent CKD. The primary endpoint was the percentage of patients who, during the last two weeks of treatment, achieved or maintained a mean hemoglobin level of 11.0 g/dL or more, or a mean increase in hemoglobin of 1.2 g/dL or more over the predose average. The primary endpoint was met in 54.9% of patients on vadadustat and 10.3% of patients on placebo. The study also observed significant increases in reticulocytes and total iron-binding capacity, and significant decreases in serum hepcidin and ferritin levels in patients on vadadustat compared to placebo .

Mechanism of Action

The mechanism of action of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypicolinoyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with analogs sharing structural motifs (e.g., chlorophenyl, pyridine, or ester groups) or roles as intermediates/pharmaceutical precursors.

Triazole-Thione Derivatives ()

Compounds 19a , 20a , and 21a are triazole-thiones featuring a 3-chlorophenyl group and diverse substituents (e.g., morpholine, piperazine). Key differences include:

- Structural Core : Triazole-thione vs. pyridine-carboxylate.

- Substituents : Bromophenyl and heterocyclic groups (e.g., morpholin-4-ylmethyl) vs. glycine methyl ester.

- Synthesis Yields : 75–82% for triazoles vs. unspecified yield for the target compound .

- Applications : Triazoles are studied for antimicrobial/antioxidant activities, whereas the target compound is a pharmaceutical intermediate .

Methyl (3-hydroxyphenyl)-carbamate ()

- Structural Feature : Carbamate group vs. pyridine-carboxylate.

- Safety Profile : Classified under GHS with a “Warning” label, indicating hazards absent in the target compound’s documentation .

- Use : General industrial applications vs. specialized pharmaceutical synthesis .

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate ()

- Substituents : Trifluoromethyl and chloro groups on pyridine vs. hydroxyl and chlorophenyl groups.

- Molecular Weight : 239.58 vs. ~327.73 (estimated for the target compound).

- Applications : Broad research applications vs. targeted HIF-PH inhibitor synthesis .

Vadadustat ()

- Relationship : Target compound is the methyl ester precursor to Vadadustat.

- Functional Groups : Vadadustat replaces the methyl ester with a carboxylic acid, enhancing bioavailability .

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : Triazole-thiones (75–82% yields) suggest robust synthetic routes, but the target compound’s pathway prioritizes brevity and scalability for industrial use .

- Structural Influence on Activity : The 3-hydroxyl and chlorophenyl groups in the target compound are critical for binding HIF-PH, whereas trifluoromethyl groups in ’s compound enhance metabolic stability .

- Safety Considerations : Methyl (3-hydroxyphenyl)-carbamate’s GHS warning highlights the need for hazard assessments in structurally related esters .

Biological Activity

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate, also known by its CAS number 1000024-87-2, is a chemical compound with potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClN2O4 |

| Molecular Weight | 320.73 g/mol |

| IUPAC Name | Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate |

| CAS Number | 1000024-87-2 |

Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that it may modulate enzyme activity and influence cellular pathways related to inflammation and cancer progression. The specific mechanisms are still under investigation but are believed to involve:

- Inhibition of specific enzymes : Potentially affecting metabolic pathways.

- Interaction with receptors : Modulating signaling pathways that lead to cellular responses.

- Antioxidant properties : Reducing oxidative stress in cells.

Anticancer Properties

Research indicates that compounds with structural similarities may inhibit tumor growth and induce apoptosis in cancer cells. For instance, the compound has been noted for its potential in treating cancers associated with chronic inflammation. In vitro studies have reported:

- IC50 values indicating effective concentrations for inhibiting cancer cell proliferation.

- Evidence of cell cycle arrest and apoptosis in treated cell lines.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the effects of methyl derivatives on human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity against breast and colon cancer cells, with specific attention to the role of the chlorophenyl group in increasing potency .

- Antimicrobial Evaluation : A comparative analysis of various methyl-picolinate derivatives showed that those containing halogenated phenyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Pharmacological Applications : Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate has been investigated as a precursor in the synthesis of Vadadustat, a drug used for treating anemia associated with chronic kidney disease. This highlights its relevance in therapeutic formulations .

Q & A

Q. What synthetic methodologies are recommended to optimize the yield of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate?

- Methodological Answer : To improve synthetic yield, consider stepwise condensation reactions with temperature-controlled intermediates. For example, analogs like triazole-thione derivatives (e.g., 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) achieved yields of 75–82% via refluxing in ethanol with catalytic acid, followed by purification via column chromatography . Adjust solvent polarity (e.g., MTBE or MeOH) and base/acid stoichiometry (e.g., NaOMe) to stabilize intermediates, as demonstrated in glycinate ester syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments (e.g., 3-chlorophenyl substituents) and ester linkage integrity.

- IR spectroscopy to confirm hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1700 cm⁻¹) functional groups.

- Mass spectrometry (HRMS) for exact mass validation, particularly to distinguish regioisomers (e.g., 3-hydroxypicolinoyl vs. 5-hydroxypicolinoyl derivatives) .

Q. How can researchers design initial in vitro assays to screen for biological activity?

- Methodological Answer : Prioritize receptor-binding assays targeting G-protein coupled receptors (GPCRs) or ion channels, as glycinate derivatives (e.g., GSK4112) exhibit modulatory effects on these targets . Use HEK293 cells transfected with fluorescent reporters (e.g., calcium flux assays) to measure dose-dependent responses. Include positive controls like modafinil analogs (e.g., S-MK-26) to benchmark activity against known DAT-specific compounds .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Methodological Answer : Conduct meta-analysis with attention to structural analogs and experimental conditions. For example:

- Structural variability : Compare substituent effects (e.g., 3-chlorophenyl vs. 3-bromophenyl groups in S,S-CE158) on target affinity .

- Assay conditions : Replicate studies under standardized pH/temperature (e.g., 37°C in PBS buffer) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. cellular functional assays) .

Q. What strategies enhance blood-brain barrier (BBB) penetration while minimizing off-target toxicity?

- Methodological Answer :

- Lipophilicity optimization : Introduce halogenated substituents (e.g., 3-chlorophenyl) to improve logP values without compromising solubility (test via shake-flask method).

- Prodrug design : Replace the methyl ester with tert-butyl esters (e.g., GSK4112 analogs) to enhance passive diffusion, followed by enzymatic hydrolysis in the CNS .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict BBB permeability and P-glycoprotein efflux ratios .

Q. How can researchers elucidate the compound’s mechanism of action in stress-related pathways?

- Methodological Answer :

- Transcriptomic profiling : Treat neuronal cell lines (e.g., SH-SY5Y) with the compound and perform RNA-seq to identify differentially expressed genes (e.g., BDNF, CRH).

- In vivo models : Use rodent stress paradigms (e.g., chronic mild stress) and measure biomarkers (e.g., plasma cortisol, hippocampal neurogenesis). Reference TT001/TT002 analogs, which showed efficacy in stress-related disorders .

Q. What experimental approaches validate the compound’s enantiomeric purity and its pharmacological relevance?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times to synthetic standards (e.g., TT001 [R-enantiomer] vs. TT002 [S-enantiomer]) .

- Pharmacodynamic assays : Test enantiomers in parallel for target selectivity (e.g., DAT vs. SERT inhibition) to identify stereospecific effects, as seen in modafinil analogs .

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values across studies be addressed?

- Methodological Answer :

- Standardize assay protocols : Ensure consistent cell lines (e.g., CHO-K1 vs. HEK293), ligand concentrations, and incubation times.

- Control for metabolite interference : Use LC-MS to verify compound stability under assay conditions. For example, ester hydrolysis in media may alter active species .

- Cross-laboratory validation : Collaborate to replicate studies using shared compound batches, as purity variations (≥95% vs. ≤90%) significantly impact potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.